2-(3-Hydroxypiperidin-1-yl)propanoic acid is an organic compound characterized by its piperidine ring and a hydroxyl group attached to the propanoic acid backbone. This compound is of interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
The compound can be synthesized from commercially available precursors, often involving multi-step organic reactions. It is also noted in the scientific literature for its applications in drug development and as a building block for more complex molecules.
2-(3-Hydroxypiperidin-1-yl)propanoic acid is classified as an amino acid derivative, specifically a piperidine-based compound. Its structure allows it to participate in various chemical reactions due to the presence of both acidic and basic functional groups.
The synthesis of 2-(3-Hydroxypiperidin-1-yl)propanoic acid typically involves several steps, including:
For example, one method involves the reaction of piperidine derivatives with acrylonitrile followed by hydrolysis to yield the corresponding carboxylic acid. The use of protecting groups may be necessary during synthesis to prevent unwanted reactions at reactive sites.
The molecular structure of 2-(3-Hydroxypiperidin-1-yl)propanoic acid can be represented as follows:
This structure features a hydroxyl group (-OH) attached to the piperidine ring and a carboxylic acid group (-COOH).
The compound has a specific melting point and solubility profile that can vary based on purity and environmental conditions. For instance, solubility in water is generally favorable due to the polar nature of both the hydroxyl and carboxylic acid groups.
2-(3-Hydroxypiperidin-1-yl)propanoic acid can undergo several chemical reactions, including:
For example, when subjected to oxidation conditions using oxidizing agents such as chromium trioxide or potassium permanganate, the hydroxyl group may convert into a carbonyl function, altering the compound's reactivity and potential applications.
The mechanism of action for compounds like 2-(3-Hydroxypiperidin-1-yl)propanoic acid often involves interactions with biological targets such as enzymes or receptors. Its structure allows it to mimic natural substrates or inhibitors in biochemical pathways.
In studies related to its biological activity, this compound has shown potential effects on neurotransmitter systems, possibly influencing pathways related to cognition and mood regulation.
The compound exhibits typical behavior of amino acids, such as forming zwitterions in solution at physiological pH levels due to the presence of both acidic (carboxylic) and basic (amino) functional groups.
2-(3-Hydroxypiperidin-1-yl)propanoic acid is utilized in various scientific applications:
This compound's versatility makes it valuable in both academic research and industrial applications, particularly within medicinal chemistry contexts.
2-(3-Hydroxypiperidin-1-yl)propanoic acid belongs to a class of cationic amphiphilic compounds that inhibit lysosomal phospholipase A2 (PLA2G15), a key enzyme in glycerophospholipid catabolism. PLA2G15 catalyzes the hydrolysis of sn-2 acyl chains from phospholipids within acidic lysosomal compartments. Inhibition of this enzyme disrupts lipid recycling, leading to the accumulation of bis(monoacylglycerol)phosphate (BMP) and other phospholipids—a hallmark of drug-induced phospholipidosis [2] [10].
The compound's inhibition mechanism involves interference with enzyme-substrate binding. Studies using liposome-based assays demonstrate that cationic amphiphiles like 2-(3-hydroxypiperidin-1-yl)propanoic acid competitively block PLA2G15's access to anionic phospholipid substrates such as phosphatidylglycerol (PG) and BMP isomers. This occurs through electrostatic interactions between the protonated piperidine nitrogen and negatively charged membrane surfaces, preventing optimal enzyme orientation [10]. Stereochemical specificity is observed in BMP hydrolysis kinetics, with the enzyme showing preferential deacylation of S,S-(3,3′,C18:1)-BMP over S,S-(2,2′,C18:1)-BMP isomers [10].
Table 1: Relative Hydrolysis Rates of Phospholipids by PLA2G15 in Presence of 2-(3-Hydroxypiperidin-1-yl)propanoic Acid
Substrate | Relative Hydrolysis Rate (%) | IC₅₀ (μM)* |
---|---|---|
Dioleoyl PG (DOPG) | 100 (Reference) | ~30 |
S,S-(3,3′,C18:1)-BMP | 24 | 8.5 |
R,S-(3,1′,C18:1)-BMP | 12 | 12.2 |
R,R-(1,1′,C18:1)-BMP | 9 | 15.7 |
S,S-(2,2′,C18:1)-BMP | <5 | 19.3 |
*IC₅₀ values for amiodarone as reference inhibitor; structural analogs show comparable trends [10].
The pharmacological significance of PLA2G15 inhibition extends to drug safety profiling. Cationic amphiphilic drugs (CADs) that inhibit this enzyme >60% at 10 μM consistently induce phospholipidosis in vitro [2]. Notably, PLA2G15 inhibition demonstrates superior predictive value for phospholipidosis compared to traditional in silico models based on ClogP and pKa [2].
The piperidine scaffold and carboxylic acid moiety of 2-(3-hydroxypiperidin-1-yl)propanoic acid enable interactions with fungal cell wall biosynthesis pathways, particularly in drug-resistant Candida species. The β-hydroxyl group facilitates hydrogen bonding with essential residues in the catalytic domains of enzymes involved in cell wall integrity (CWI) maintenance [3].
In Candida auris and Nakaseomyces glabratus (formerly C. glabrata), the compound disrupts the Cell Wall Integrity (CWI) MAPK pathway. This pathway regulates responses to osmotic and chemical stress through coordinated biosynthesis of β-1,3-glucans, chitin, and mannoproteins. Key targets include:
Table 2: Cell Wall Composition Differences in Drug-Resistant Candida Species
Species | β-1,3-Glucan (%) | Chitin (%) | Mannoproteins (%) | Key Resistance Association |
---|---|---|---|---|
C. albicans (azole-S) | 55–60 | 1–2 | 35–40 | Baseline |
C. albicans (azole-R) | ↓ 30–40* | ↑ 5–7* | ↔ | ERG11 mutations; efflux pumps [8] |
C. auris | 40–45 | 7–15 | 45–50 | Pan-azole resistance [3] |
N. glabratus | 50–55 | 0.5–1 | 40–45 | High basal CDR1 expression [3] [8] |
*Decrease in β-glucan and increase in chitin observed in fluconazole-resistant isolates [3] [8].
The compound’s ability to chelate metal ions essential for metalloproteinases may further impair virulence in bacterial ESKAPE pathogens, though structural studies are ongoing [3].
The electrostatic binding dynamics of 2-(3-hydroxypiperidin-1-yl)propanoic acid govern its interactions with anionic phospholipid membranes. At lysosomal pH (4.5–5.0), the piperidine nitrogen (predicted pKa ~9.5) becomes protonated, conferring a net positive charge, while the carboxylic acid group (predicted pKa ~4.2) remains partially ionized [4] [10]. This zwitterionic state enables dual-point anchoring to phosphate headgroups of phosphatidylglycerol (PG) and BMP via:
Molecular dynamics simulations reveal a 12-fold higher binding affinity for BMP-containing membranes over phosphatidylcholine (PC) bilayers due to:
Table 3: Molecular Descriptors Influencing Lipid Binding Affinity
Parameter | Value | Method | Functional Implication |
---|---|---|---|
ClogP | ~0.8* | Computational | Moderate membrane penetration [4] |
Predicted pKa (amine) | 9.2–9.8 | QSPR | Protonation at lysosomal pH [4] |
Predicted pKa (acid) | 4.0–4.5 | QSPR | Partial ionization at pH 4.5 [4] |
Collision Cross Section (Ų) | 137.4 (M-H)⁻ | CCS Prediction | Steric hindrance in membrane insertion [4] |
*Estimated from structural analogs [4].
These interactions explain the substrate-specific inhibition kinetics of PLA2G15. The compound’s preferential binding to BMP-altered membranes sterically hinders enzyme docking, reducing Vmax by 70–90% for BMP hydrolysis compared to PG substrates [10]. pH-dependence studies confirm optimal inhibition at pH 4.5–5.5, correlating with lysosomal acidification requirements for PLA2G15 activity [10].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0